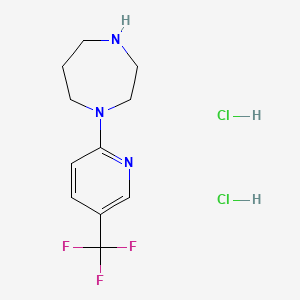
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazepine derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 5,6-dihydrodipyrrolo[1,2-d;2',1'-g][1,4]diazepin-11-one was achieved through an electrophilic substitution–decarbonylation process starting from 1,2-di(pyrrol-1-yl)ethane. This process yielded a compound that was found to be unreactive to electrophiles but could be deoxygenated with lithium aluminium hydride . This information suggests that the synthesis of diazepine derivatives can involve unexpected pathways and that their reactivity can be influenced by the specific substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can exhibit varying degrees of conjugation and planarity, which can affect their chemical properties. For example, NMR spectroscopic and X-ray crystal structure analyses revealed that a compound with a seven-membered diazepine ring showed greater conjugation despite being less planar compared to a related compound with a six-membered ring . This implies that the molecular structure of "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" would likely influence its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving diazepine derivatives can lead to various products depending on the reactants and conditions used. For instance, the reaction of 1,1-di(pyrrol-1-yl)methane with triphosgene resulted in the formation of dipyrrolo[1,2-c;2',1'-f]pyrimidin-10-one, while the use of thiophosgene did not yield cyclization products but instead gave O-methyl thioesters . This suggests that "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" might also undergo diverse reactions leading to a variety of products, depending on the specific reactants and catalysts used.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives can be deduced from their molecular structures. For example, the X-ray analysis of 4,5-dihydro1,8-diphenyl-3H-pyrrolo[1,2-d][1,4]diazepine and its protonated form revealed two distinct delocalized systems, which can have implications for their reactivity and stability . Additionally, the synthesis of optically active hybrid compounds containing benzodiazepine and dihydropyridine units without racemization indicates that the stereochemistry of such compounds is stable under certain conditions . These findings can be extrapolated to suggest that "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" may also exhibit specific physical and chemical properties that are influenced by its stereochemistry and delocalized electronic system.
科学的研究の応用
Convergent Synthesis of Biologically Significant Compounds
- A study by Jiang et al. (2017) highlighted the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, indicating the potential of such compounds in biological applications.
Complexation with Iron(II)
- Research by Schmidt et al. (2013) explored the synthesis of Iron(II) complexes using 1,4-diazepane derivatives, demonstrating applications in coordination chemistry.
Structural Studies of Diazepines
- Núñez Alonso et al. (2020) conducted structural studies on diazepine derivatives, providing insights into their chemical properties and potential applications.
Synthesis of Biologically Active Compounds
- The work by Lee et al. (2014) on multicomponent cycloaddition reactions to form 1,4-diazepine compounds emphasizes their significance in synthesizing biologically active molecules.
Catalytic Alkane Hydroxylation
- A study by Sankaralingam et al. (2017) on Nickel(II) complexes with 1,4-diazepane ligands highlighted their use in catalyzing the oxidation of alkanes, showcasing their potential in catalysis.
Coordination Compounds Synthesis
- Morgan et al. (1983) investigated the preparation of coordination compounds with diazepane amine alcohol, contributing to the field of coordination chemistry.
Synthesis of Trifluoromethylated Pyridines
- The research by Tyvorskii et al. (2001) on the synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines provides an example of creating trifluoromethylated compounds using similar chemistry.
Synthesis of 1,4-Diazacycles
- Nalikezhathu et al. (2023) reported the syntheses of 1,4-diazacycles, showcasing the diverse applications of diazepane derivatives in synthetic chemistry.
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338) .
将来の方向性
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;;/h2-3,8,15H,1,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDCOEGXWJZGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

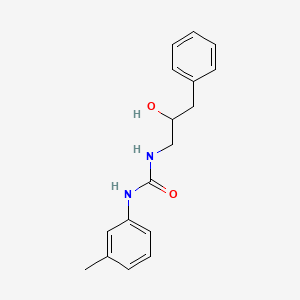
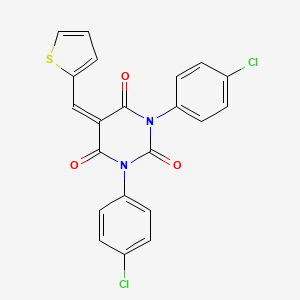
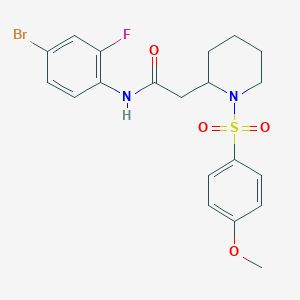
![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)
![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)
![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005350.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)
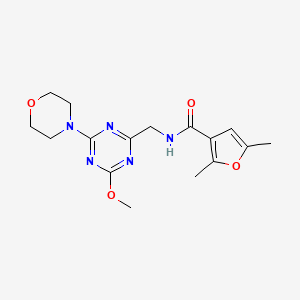
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)
